N,N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N'-dimethylethane-1,2-diamine
Overview
Description
N,N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N’-dimethylethane-1,2-diamine is a complex organic compound known for its unique chemical structure and properties. This compound features two dimethylamino groups attached to phenyl rings, which are further connected through a methylene bridge to an ethane-1,2-diamine backbone. The presence of multiple functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N’-dimethylethane-1,2-diamine typically involves the condensation of 4-(dimethylamino)benzaldehyde with N,N’-dimethylethane-1,2-diamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N’-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require the presence of a base or catalyst to proceed efficiently
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines with reduced imine groups.
Substitution: New compounds with substituted functional groups replacing the dimethylamino groups
Scientific Research Applications
N,N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N’-dimethylethane-1,2-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N’-dimethylethane-1,2-diamine exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions enables it to participate in electron transfer processes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]heptanediamide
- N,N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]butanediamide
- N,N’-Dimethylethylenediamine
Uniqueness
Compared to similar compounds, N,N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N’-dimethylethane-1,2-diamine stands out due to its specific structural features, such as the presence of both dimethylamino and methylene bridges, which confer unique electronic and steric properties. These characteristics make it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Properties
IUPAC Name |
N,N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N'-dimethylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6/c1-25(2)21-11-7-19(8-12-21)17-23-27(5)15-16-28(6)24-18-20-9-13-22(14-10-20)26(3)4/h7-14,17-18H,15-16H2,1-6H3/b23-17+,24-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMSBPGDLMGFGN-GJHDBBOXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN(C)CCN(C)N=CC2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=N/N(CCN(/N=C/C2=CC=C(C=C2)N(C)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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